molecular formula C10H11NO2 B1601388 (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid CAS No. 92976-98-2

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Cat. No.: B1601388
CAS No.: 92976-98-2
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-VIFPVBQESA-N
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Description

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (THQ-2-COOH) is a chiral tetrahydroquinoline derivative with a carboxylic acid group at the 2-position of the partially saturated quinoline ring. Its molecular formula is C₁₀H₁₁NO₂ (MW: 177.2 g/mol) . This compound is structurally characterized by its bicyclic framework, combining aromatic and aliphatic features, which makes it a versatile scaffold in medicinal chemistry. The (S)-enantiomer is particularly notable for its role as a non-proteinogenic amino acid analog, often incorporated into peptide-based therapeutics to enhance metabolic stability or modulate receptor interactions .

THQ-2-COOH is synthesized via stereoselective methods, such as kinetic resolution or asymmetric catalysis, to ensure high enantiomeric purity . Its hydrochloride salt (CAS 75433-76-0) is commercially available for research, with purity >95% and storage recommendations at 2–8°C . Applications span drug discovery, including cardiovascular agents and neuroprotective compounds, where its rigid structure mimics natural amino acids like proline or phenylalanine .

Properties

IUPAC Name

(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512160
Record name (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92976-98-2
Record name (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and notable research findings.

Overview of Biological Activity

  • Pharmacological Potential :
    • This compound is recognized for its potential as an intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its applications in neuropharmacology and anti-inflammatory drug development .
    • The compound exhibits significant activity against a range of biological targets, including enzymes and receptors involved in critical physiological processes.
  • Mechanisms of Action :
    • Research indicates that (S)-1,2,3,4-tetrahydroquinoline derivatives can act as enzyme inhibitors and receptor modulators. For instance, studies have shown that these compounds can inhibit kinases involved in cancer progression and angiogenesis .
    • The compound's structure allows it to interact with various biological pathways, making it a candidate for further exploration in drug development.

Therapeutic Applications

The therapeutic implications of this compound are extensive:

  • Neurological Disorders : The compound has been investigated for its potential to treat conditions such as Alzheimer's disease by modulating cholinergic activity and reducing neuroinflammation .
  • Cancer Treatment : Certain derivatives have shown promise in inhibiting tumor growth and metastasis through their action on specific kinases . For example, one study demonstrated that tetrahydroquinoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, making them candidates for the development of new antibiotics .

Case Studies

  • Neuroprotective Effects :
    • A study highlighted the neuroprotective effects of this compound in models of ischemic injury. The compound was shown to reduce neuronal death and improve functional outcomes post-injury .
  • Anticancer Activity :
    • In vitro studies reported that specific derivatives of this compound inhibited the proliferation of human tumor cell lines such as HeLa and HCT116 with significant potency. For example, one derivative exhibited an IC50 value of 0.36 µM against CDK2 .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit AMP-activated protein kinase (AMPK), which is relevant in metabolic disorders like diabetes. This inhibition could lead to potential treatments targeting metabolic syndrome .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveReduces neuronal death in ischemic models
AnticancerInhibits proliferation in HeLa and HCT116 cells
Enzyme InhibitionInhibits AMPK activity relevant to diabetes
AntimicrobialExhibits antibacterial properties

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been achieved through various methods, including chemoenzymatic approaches. A notable study utilized D-amino acid oxidase from Fusarium solani to achieve high enantiomeric excess in the production of this compound from racemic precursors. The method demonstrated conversions exceeding 98% with excellent yields, paving the way for the development of chiral pharmaceuticals .

Table 1: Synthesis Methods and Yields

MethodYield (%)Enantiomeric Excess (%)
Chemoenzymatic (D-AAO)82>99
Traditional Organic SynthesisVariesVaries

Biological Activities

(S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Neuroprotective Properties

Research indicates that certain derivatives of this compound act as potent antagonists at the NMDA receptor complex. These antagonistic properties are beneficial for treating neurotoxic damage and neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The compound has shown efficacy in preclinical models for reducing excitotoxicity associated with various neurological conditions .

Table 2: Biological Activities of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

Activity TypeTarget ConditionReference
NMDA Receptor AntagonismNeurodegenerative Diseases
Anti-inflammatoryNF-κB Inhibition
CytotoxicityCancer Cell Lines

Anti-Cancer Activity

Recent studies have identified (S)-1,2,3,4-tetrahydroquinoline derivatives as potent inhibitors of NF-κB transcriptional activity. This inhibition is crucial in cancer therapy as NF-κB is often constitutively active in various cancers. Compounds derived from (S)-1,2,3,4-tetrahydroquinoline have exhibited significant cytotoxic effects against multiple human cancer cell lines .

Therapeutic Applications

The therapeutic potential of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid extends into several domains:

Neurological Disorders

Due to its NMDA receptor antagonism properties, this compound is being explored for its ability to mitigate symptoms associated with neurodegenerative diseases and acute neurological injuries such as stroke .

Cancer Treatment

The ability to inhibit NF-κB activity positions (S)-1,2,3,4-tetrahydroquinoline derivatives as promising candidates for cancer therapy. Their cytotoxicity against various cancer cell lines suggests potential for further development into effective anticancer agents .

Case Study 1: Neuroprotection in Stroke Models

In a study evaluating the neuroprotective effects of (S)-1,2,3,4-tetrahydroquinoline derivatives in mouse models of stroke, significant reductions in neuronal death were observed when treated with these compounds post-ischemia. The results indicated a clear therapeutic window where administration led to improved outcomes compared to control groups .

Case Study 2: Anticancer Efficacy

A series of novel derivatives were synthesized and tested against human cancer cell lines such as MDA-MB-231 and PC-3. Among these derivatives, one compound demonstrated a 53-fold increase in potency compared to existing treatments . This highlights the potential for developing new cancer therapies based on the tetrahydroquinoline scaffold.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid

The (R)-enantiomer (CAS 92977-00-9) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

  • Solubility and Stability : The (R)-form requires dissolution in DMSO and storage at -80°C for long-term stability, whereas the (S)-form’s hydrochloride salt is more soluble in aqueous buffers .
  • Biological Activity: Enantiomers often exhibit divergent pharmacological profiles. For example, the (S)-form is prioritized in peptide synthesis due to its compatibility with L-amino acid-based systems, while the (R)-form may serve as a negative control in stereoselective studies .

Methyl Ester Derivatives

Methyl esters of THQ-2-COOH (e.g., methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate, CAS 63430-79-5) are prodrug forms that enhance lipophilicity for improved membrane permeability. These derivatives are intermediates in synthesizing bioactive peptides or small molecules . Compared to the free acid, methyl esters exhibit:

  • Higher LogP Values : ~1.5–2.0 vs. ~0.5 for THQ-2-COOH, facilitating blood-brain barrier penetration .
  • Ease of Functionalization : The ester group allows further chemical modifications, such as hydrolysis to regenerate the carboxylic acid .

Positional Isomers: 1,2,3,4-Tetrahydro-6-quinolinecarboxylic Acid

This isomer (CAS 5382-49-0) relocates the carboxylic acid to the 6-position. Differences include:

  • Physical Properties : Higher melting point (168–170°C vs. ~100–120°C for THQ-2-COOH) due to altered crystal packing .
  • Biological Relevance: The 6-substituted derivative shows weaker binding to amino acid transporters compared to the 2-substituted analog, limiting its use in drug delivery .

Tetrahydroisoquinoline Analogs

Compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 103733-66-0) replace the quinoline ring with an isoquinoline system. Key contrasts:

  • Ring Saturation: Tetrahydroisoquinolines have a fully saturated C-ring, reducing aromaticity and increasing conformational flexibility .
  • Pharmacological Applications : These analogs are privileged scaffolds in opioid and anticancer agents, whereas THQ-2-COOH derivatives are more common in cardiovascular research .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Applications Biological Activity Insights
(S)-THQ-2-carboxylic acid 92977-00-9 177.2 N/A Peptide therapeutics, neuroprotection Mimics L-amino acids in receptors
(R)-THQ-2-carboxylic acid 92977-00-9 177.2 N/A Stereochemical controls Inactive in peptide-based assays
Methyl (2S)-THQ-2-carboxylate 63430-79-5 191.2 N/A Prodrug intermediate Enhances bioavailability
1,2,3,4-Tetrahydro-6-quinolinecarboxylic acid 5382-49-0 177.2 168–170 Research intermediate Low transporter affinity
(–)-6,7-Dimethoxy-THIQ-1-carboxylic acid 103733-66-0 251.3 >200 Opioid receptor modulation High affinity for μ-opioid receptors

Preparation Methods

Enzymatic Resolution and Oxidation of Racemic Mixtures

One of the classical approaches to obtaining the (S)-enantiomer of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves enzymatic resolution of racemic mixtures. Specifically, racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be subjected to oxidation using D-amino-acid oxidase, which selectively oxidizes the D-enantiomer, leaving the (S)-enantiomer intact and isolable. This method was reported in the synthesis of peptides containing this acid, where the (–)-enantiomer was isolated by oxidation of the racemic amino acid with D-amino-acid oxidase, confirming the absolute configuration as (S).

This enzymatic approach allows for high enantiomeric purity and is valuable for preparing the compound for further peptide synthesis or pharmaceutical applications.

Chemical Correlation via Peptide Hydrolysis

Another method involves chemical correlation through peptide intermediates. For instance, (+)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be obtained from the hydrolysis of dipeptides such as N-benzyloxycarbonyl-(S)-phenylalanyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This approach links the stereochemistry of the tetrahydroquinoline derivative to known chiral amino acids, facilitating stereochemical assignments and preparation of enantiomerically pure products.

Domino Reaction-Based Syntheses

Recent advances have emphasized domino (tandem or cascade) reactions as efficient synthetic strategies for tetrahydroquinolines, including the target compound. Domino reactions enable multiple bond-forming events in a single operation, improving atom economy and reducing waste.

Key domino strategies relevant to the preparation of tetrahydroquinolines include:

  • Reduction or oxidation followed by cyclization: Starting from nitroaryl ketones and aldehydes, catalytic hydrogenation (e.g., with 5% Pd/C) reduces the nitro group, followed by intramolecular reductive amination to form the tetrahydroquinoline ring system with high diastereoselectivity and yields up to 98%.

  • Acid-catalyzed ring closures or rearrangements: Acidic conditions promote cyclization of suitable precursors to tetrahydroquinolines.

  • Metal-promoted processes: Transition metal catalysts facilitate cyclization and functional group transformations to build the tetrahydroquinoline core.

These domino methods are advantageous for their operational simplicity, high selectivity, and potential scalability. They have been successfully applied to synthesize tetrahydroquinolines with diverse substitution patterns, including chiral centers relevant to (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Reduction-Reductive Amination Strategy

A notable synthetic route involves a multi-step sequence triggered by catalytic reduction of nitroaryl ketones, followed by formation of cyclic imines and subsequent reduction to tetrahydroquinolines. This method exhibits high diastereoselectivity, with hydrogen adding opposite the C4 ester group, favoring the cis relationship between the C2 alkyl and C4 ester substituents. The reaction conditions typically use hydrogen gas with 5% Pd/C catalyst under mild pressure, yielding the target compounds in 93%–98% yield.

Practical Considerations in Solution Preparation

For experimental work involving (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, preparation of stock solutions is standardized. The compound's molecular weight and solubility data allow precise preparation of stock solutions at various molarities (1 mM, 5 mM, 10 mM) using solvents such as DMSO, PEG300, Tween 80, and water. Careful solvent addition in a specific order ensures clear solutions suitable for in vivo formulations or further reactions.

Summary Table of Preparation Methods

Method Key Features Yield/Selectivity Notes
Enzymatic oxidation of racemate Uses D-amino-acid oxidase for resolution High enantiomeric purity Selective oxidation of D-enantiomer
Peptide hydrolysis correlation Hydrolysis of dipeptides to release acid Maintains stereochemistry Links to known chiral amino acids
Domino reduction-cyclization Catalytic hydrogenation + reductive amination 93%-98% yield, high diastereoselectivity Uses Pd/C catalyst under hydrogen
Acid-catalyzed ring closure Acid-promoted cyclization Moderate to high yields Efficient for ring formation
Metal-promoted cyclization Transition metal catalysts Variable yields, high selectivity Enables diverse substitution patterns

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound is synthesized via asymmetric hydrogenation of quinoline precursors or through chiral auxiliary-mediated cyclization. Enantiomeric purity is validated using chiral HPLC or polarimetry. For example, derivatives like Boc-protected analogs (e.g., Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid) require strict stereochemical control during solid-phase peptide synthesis (SPPS) . X-ray crystallography is recommended to confirm absolute configuration .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR resolve ring conformation and substituent orientation. Aromatic protons in the tetrahydroquinoline ring show distinct splitting patterns .
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and NH bends (~3300 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for distinguishing isomers .

Q. How is this compound utilized as a building block in peptidomimetic drug design?

  • Methodological Answer : The tetrahydroquinoline scaffold mimics peptide β-turns, enhancing metabolic stability. For instance, it is incorporated into angiotensin-converting enzyme (ACE) inhibitors like Quinapril hydrochloride, where the (S)-configuration at the 2-position is essential for binding . Protocols involve coupling the carboxylic acid to peptide backbones via EDC/HOBt activation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies involving derivatives of this compound?

  • Methodological Answer :

  • Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., receptor internalization) assays to confirm activity .
  • Crystallography : Resolve binding modes of active vs. inactive derivatives (e.g., CGP 61594 bound to NMDA receptors ).
  • Computational Modeling : Compare molecular docking results with experimental IC50_{50} values to identify steric or electronic mismatches .

Q. How does the stereochemical configuration at the 2-position influence interactions with G protein-coupled receptors (GPCRs)?

  • Methodological Answer : The (S)-enantiomer often shows higher affinity due to complementary hydrogen bonding with residues in GPCR binding pockets. For example, (S)-configured tetrahydroquinoline derivatives exhibit >10-fold selectivity over (R)-forms in serotonin receptor assays . Radioligand displacement studies (using 3^3H-labeled analogs) and mutagenesis (e.g., Ala-scanning of receptor binding sites) are critical for validation .

Q. What experimental approaches can validate the compound's role as a transition-state analog in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Analysis : Measure KiK_i values under steady-state conditions to assess competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy to confirm transition-state mimicry .
  • Mutagenesis : Replace catalytic residues (e.g., Glu in ACE) to disrupt inhibitor binding, confirming mechanistic relevance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Batch Purity Analysis : Use LC-MS to rule out impurities (e.g., diastereomers or oxidized byproducts) .
  • Assay Standardization : Compare results across labs using shared reference compounds (e.g., USP Quinapril hydrochloride ).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. anticancer screens) to identify context-dependent trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Reactant of Route 2
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

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